4-[Benzo(B)thiophen-2-YL]-2-formylphenol
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Overview
Description
4-[Benzo(B)thiophen-2-YL]-2-formylphenol is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzo(B)thiophen-2-YL]-2-formylphenol typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via a Pd-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene.
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale catalytic processes that ensure high yields and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[Benzo(B)thiophen-2-YL]-2-formylphenol undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 4-[Benzo(B)thiophen-2-YL]-2-carboxyphenol.
Reduction: 4-[Benzo(B)thiophen-2-YL]-2-hydroxyphenol.
Substitution: 4-[Benzo(B)thiophen-2-YL]-2-nitrophenol or 4-[Benzo(B)thiophen-2-YL]-2-chlorophenol.
Scientific Research Applications
4-[Benzo(B)thiophen-2-YL]-2-formylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[Benzo(B)thiophen-2-YL]-2-formylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiophene: A benzothiophene derivative with a phenyl group at the 2-position.
2-(2-Pyridyl)benzothiophene: A benzothiophene derivative with a pyridyl group at the 2-position.
Benzo[B]thiophene-2-ylboronic acid: A benzothiophene derivative with a boronic acid group at the 2-position.
Uniqueness
4-[Benzo(B)thiophen-2-YL]-2-formylphenol is unique due to the presence of both a formyl group and a phenolic hydroxyl group, which allows for diverse chemical modifications and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-9-12-7-11(5-6-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSMPWQHEYEXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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